![molecular formula C12H20O2 B14222534 Ethyl (spiro[2.5]octan-1-yl)acetate CAS No. 827574-04-9](/img/structure/B14222534.png)
Ethyl (spiro[2.5]octan-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (spiro[25]octan-1-yl)acetate is a spirocyclic compound characterized by a unique structure where an ethyl acetate group is attached to a spiro[25]octane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (spiro[2.5]octan-1-yl)acetate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the reaction of a suitable cyclohexanone derivative with ethyl bromoacetate in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl (spiro[2.5]octan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
科学的研究の応用
Ethyl (spiro[2.5]octan-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of ethyl (spiro[2.5]octan-1-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic core but differ in their functional groups and applications.
Spirocyclic Pyrrolidines: Another class of spirocyclic compounds with different biological activities.
Spirocyclic Quinolines: Known for their medicinal properties, particularly in anti-malarial drugs.
Uniqueness
Ethyl (spiro[25]octan-1-yl)acetate is unique due to its specific spiro[25]octane core and ethyl acetate group, which confer distinct chemical and biological properties
特性
CAS番号 |
827574-04-9 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
ethyl 2-spiro[2.5]octan-2-ylacetate |
InChI |
InChI=1S/C12H20O2/c1-2-14-11(13)8-10-9-12(10)6-4-3-5-7-12/h10H,2-9H2,1H3 |
InChIキー |
MLIGHEHROSQCBS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CC12CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


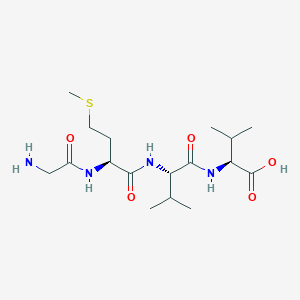
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)


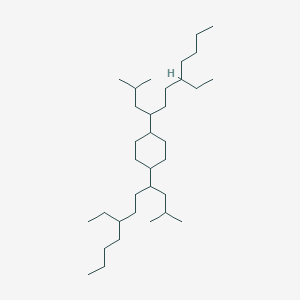
![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
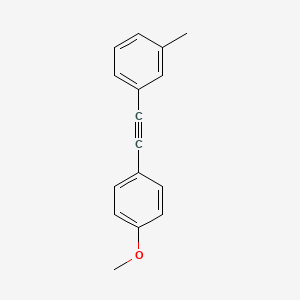
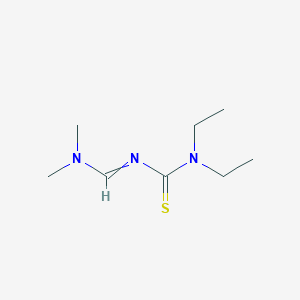
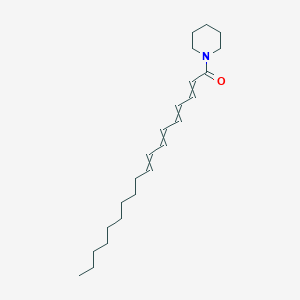
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
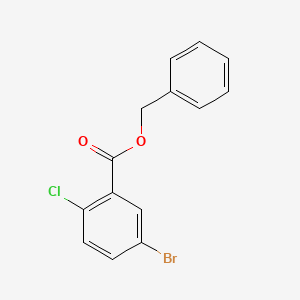
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
